3-epi-Deoxynegamycin

Catalog No.
S536939
CAS No.
33404-78-3
M.F
C9H20N4O4
M. Wt
248.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-epi-Deoxynegamycin

CAS Number

33404-78-3

Product Name

3-epi-Deoxynegamycin

IUPAC Name

2-[[[(3R,5R)-3,6-diamino-5-hydroxyhexanoyl]amino]-methylamino]acetic acid

Molecular Formula

C9H20N4O4

Molecular Weight

248.28 g/mol

InChI

InChI=1S/C9H20N4O4/c1-13(5-9(16)17)12-8(15)3-6(11)2-7(14)4-10/h6-7,14H,2-5,10-11H2,1H3,(H,12,15)(H,16,17)/t6-,7-/m1/s1

InChI Key

IKHFJPZQZVMLRH-RNFRBKRXSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

(2-((3R,5R)-3,6-diamino-5-hydroxyhexanoyl)-1-methylhydrazino) acetic acid, negamycin, negamycin, (threo-D)-isomer

Canonical SMILES

CN(CC(=O)O)NC(=O)CC(CC(CN)O)N

Isomeric SMILES

CN(CC(=O)O)NC(=O)C[C@@H](C[C@H](CN)O)N

The exact mass of the compound Negamycin is 248.1485 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Diamino - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

3-epi-Deoxynegamycin (CAS 33404-78-3) is a highly specialized dipeptide-like molecule and a natural structural analog of the antibiotic negamycin. In procurement and assay design, it is primarily sourced as a potent, eukaryotic-selective premature termination codon (PTC) readthrough agent [1]. Unlike conventional aminoglycosides or its parent compound negamycin, 3-epi-Deoxynegamycin selectively targets the eukaryotic ribosomal decoding center to promote translational readthrough of nonsense mutations without exhibiting confounding antimicrobial activity [2]. This distinct selectivity profile makes it an essential baseline standard for in vitro and cell-based assays modeling nonsense mutation-mediated genetic diseases, such as Duchenne muscular dystrophy (DMD), and a critical precursor for synthesizing advanced lipophilic prodrugs[1].

Substituting 3-epi-Deoxynegamycin with its parent compound, (+)-negamycin, or standard aminoglycosides like G418 introduces severe experimental artifacts in eukaryotic translation assays[1]. (+)-Negamycin retains strong prokaryotic ribosomal binding, leading to unintended antimicrobial activity that complicates cell culture integrity and microbiome-related in vivo models [2]. Furthermore, generic aminoglycosides exhibit high cellular toxicity (ototoxicity and nephrotoxicity) and lack the specific eukaryotic selectivity of the 3-epi-deoxy structural modification[1]. The inversion of the stereocenter at the 3-position and the removal of the 5-hydroxyl group in 3-epi-Deoxynegamycin are strictly required to abolish prokaryotic translation inhibition while maximizing eukaryotic PTC readthrough, meaning generic substitution directly compromises assay specificity and target validation [1].

Enhanced Premature Termination Codon (PTC) Readthrough Efficacy

In dual-reporter cell-based assays measuring the readthrough of a TGA nonsense codon, 3-epi-Deoxynegamycin demonstrates significantly higher readthrough activity compared to the parent compound (+)-negamycin [1]. While (+)-negamycin serves as a baseline readthrough agent, the specific structural modifications in 3-epi-Deoxynegamycin yield a stronger functional restoration of the downstream reporter protein [1].

Evidence DimensionCell-based TGA nonsense codon readthrough activity (luciferase/β-galactosidase ratio)
Target Compound DataHigher readthrough activity ratio
Comparator Or Baseline(+)-Negamycin (lower baseline readthrough ratio)
Quantified Difference3-epi-Deoxynegamycin exhibits stronger readthrough efficiency toward TGA nonsense codons than (+)-negamycin.
ConditionsCOS-7 cell-based dual-reporter assay at 200 μM concentration.

Procuring 3-epi-Deoxynegamycin ensures higher sensitivity and dynamic range in eukaryotic readthrough screening assays compared to standard negamycin.

Elimination of Confounding Antimicrobial Activity

A critical procurement differentiator for 3-epi-Deoxynegamycin is its complete lack of antimicrobial activity, which sharply contrasts with (+)-negamycin [1]. Because it lacks the 5-OH group and features an opposite stereochemistry at the 3-position amino group, 3-epi-Deoxynegamycin is not recognized by the prokaryotic ribosomal system [2]. This allows researchers to utilize it in complex eukaryotic cell cultures without inadvertently inhibiting bacterial growth or triggering prokaryotic stress responses [1].

Evidence DimensionAntimicrobial activity (Prokaryotic translation inhibition)
Target Compound DataNo antimicrobial activity
Comparator Or Baseline(+)-Negamycin (Broad-spectrum Gram-negative antibacterial activity)
Quantified DifferenceComplete abolition of prokaryotic ribosomal inhibition in 3-epi-Deoxynegamycin.
ConditionsStandard minimum inhibitory concentration (MIC) assays against bacterial strains.

Eliminates bacterial toxicity variables in complex cell models, making it a highly specific reagent for eukaryotic-exclusive translation studies.

Structural Baseline for High-ClogP Prodrug Development

3-epi-Deoxynegamycin is the definitive starting material and baseline comparator for synthesizing advanced readthrough prodrugs [1]. Research demonstrates that derivatizing its carboxylic acid to form benzyl esters (e.g., meta-chlorobenzyl ester derivatives) significantly increases the ClogP value, enhancing cell permeability[1]. These prodrugs are then metabolized back into the active 3-epi-Deoxynegamycin inside living cells, achieving drastically higher functional readthrough than the unmodified compound [1].

Evidence DimensionCellular permeability and readthrough enhancement via prodrug derivatization
Target Compound DataServes as the active intracellular payload and synthetic precursor
Comparator Or BaselineEsterified derivatives (e.g., meta-chlorobenzyl ester)
Quantified DifferenceEsterification of the 3-epi-Deoxynegamycin core increases hydrophobicity (ClogP), functioning as a prodrug to deliver the active compound intracellularly.
ConditionsCell-free vs. cell-based protein expression systems evaluating prodrug conversion.

Chemical suppliers and medicinal chemists must procure the exact 3-epi-Deoxynegamycin core to synthesize and benchmark next-generation, highly permeable readthrough therapeutics.

Eukaryotic Nonsense Mutation Readthrough Assays

Highly suited for use as a positive control or baseline standard in dual-reporter assays (e.g., luciferase/β-galactosidase) evaluating premature termination codon (PTC) suppression in mammalian cell lines, due to its lack of prokaryotic interference [1].

Duchenne Muscular Dystrophy (DMD) In Vitro Modeling

Procured for specialized cell culture models to study the restoration of full-length functional dystrophin protein without the cytotoxic or off-target effects associated with traditional aminoglycosides like G418 [2].

Precursor for Lipophilic Prodrug Synthesis

Utilized by medicinal chemistry teams as the core scaffold to synthesize ester-based prodrugs (e.g., benzyl esters) aimed at improving cellular permeability and in vivo bioavailability for genetic disease therapies [1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-5.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

248.14845513 Da

Monoisotopic Mass

248.14845513 Da

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B15L87Q2HQ

Wikipedia

Negamycin

Dates

Last modified: 02-18-2024
1: Pranke I, Bidou L, Martin N, Blanchet S, Hatton A, Karri S, Cornu D, Costes B, Chevalier B, Tondelier D, Girodon E, Coupet M, Edelman A, Fanen P, Namy O, Sermet-Gaudelus I, Hinzpeter A. Factors influencing readthrough therapy for frequent cystic fibrosis premature termination codons. ERJ Open Res. 2018 Feb 23;4(1). pii: 00080-2017. doi: 10.1183/23120541.00080-2017. eCollection 2018 Jan. PubMed PMID: 29497617; PubMed Central PMCID: PMC5827411.
2: Taguchi A, Hamada K, Shiozuka M, Kobayashi M, Murakami S, Takayama K, Taniguchi A, Usui T, Matsuda R, Hayashi Y. Structure-Activity Relationship Study of Leucyl-3-epi-deoxynegamycin for Potent Premature Termination Codon Readthrough. ACS Med Chem Lett. 2017 Sep 29;8(10):1060-1065. doi: 10.1021/acsmedchemlett.7b00269. eCollection 2017 Oct 12. PubMed PMID: 29057051; PubMed Central PMCID: PMC5642019.
3: Taguchi A, Hamada K, Hayashi Y. Chemotherapeutics overcoming nonsense mutation-associated genetic diseases: medicinal chemistry of negamycin. J Antibiot (Tokyo). 2018 Feb;71(2):205-214. doi: 10.1038/ja.2017.112. Epub 2017 Sep 27. Review. PubMed PMID: 28951602.
4: Cocozaki AI, Altman RB, Huang J, Buurman ET, Kazmirski SL, Doig P, Prince DB, Blanchard SC, Cate JH, Ferguson AD. Resistance mutations generate divergent antibiotic susceptibility profiles against translation inhibitors. Proc Natl Acad Sci U S A. 2016 Jul 19;113(29):8188-93. doi: 10.1073/pnas.1605127113. Epub 2016 Jul 5. PubMed PMID: 27382179; PubMed Central PMCID: PMC4961145.
5: McKinney DC, Basarab GS, Cocozaki AI, Foulk MA, Miller MD, Ruvinsky AM, Scott CW, Thakur K, Zhao L, Buurman ET, Narayan S. Structural Insights Lead to a Negamycin Analogue with Improved Antimicrobial Activity against Gram-Negative Pathogens. ACS Med Chem Lett. 2015 Jul 12;6(8):930-5. doi: 10.1021/acsmedchemlett.5b00205. eCollection 2015 Aug 13. PubMed PMID: 26288696; PubMed Central PMCID: PMC4538447.
6: Hamada K, Taguchi A, Kotake M, Aita S, Murakami S, Takayama K, Yakushiji F, Hayashi Y. Structure-Activity Relationship Studies of 3-epi-Deoxynegamycin Derivatives as Potent Readthrough Drug Candidates. ACS Med Chem Lett. 2015 May 11;6(6):689-94. doi: 10.1021/acsmedchemlett.5b00121. eCollection 2015 Jun 11. PubMed PMID: 26101575; PubMed Central PMCID: PMC4468409.
7: McKinney DC, Bezdenejnih-Snyder N, Farrington K, Guo J, McLaughlin RE, Ruvinsky AM, Singh R, Basarab GS, Narayan S, Buurman ET. Illicit Transport via Dipeptide Transporter Dpp is Irrelevant to the Efficacy of Negamycin in Mouse Thigh Models of Escherichia coli Infection. ACS Infect Dis. 2015 May 8;1(5):222-30. doi: 10.1021/acsinfecdis.5b00027. Epub 2015 Apr 7. PubMed PMID: 27622650.
8: Guo J, Miele EW, Chen A, Luzietti RA, Zambrowski M, Walsky RL, Buurman ET. Pharmacokinetics of the natural antibiotic negamycin. Xenobiotica. 2015;45(7):625-33. doi: 10.3109/00498254.2015.1006301. Epub 2015 Mar 3. PubMed PMID: 25733027.
9: Olivier NB, Altman RB, Noeske J, Basarab GS, Code E, Ferguson AD, Gao N, Huang J, Juette MF, Livchak S, Miller MD, Prince DB, Cate JH, Buurman ET, Blanchard SC. Negamycin induces translational stalling and miscoding by binding to the small subunit head domain of the Escherichia coli ribosome. Proc Natl Acad Sci U S A. 2014 Nov 18;111(46):16274-9. doi: 10.1073/pnas.1414401111. Epub 2014 Nov 3. PubMed PMID: 25368144; PubMed Central PMCID: PMC4246262.
10: Polikanov YS, Szal T, Jiang F, Gupta P, Matsuda R, Shiozuka M, Steitz TA, Vázquez-Laslop N, Mankin AS. Negamycin interferes with decoding and translocation by simultaneous interaction with rRNA and tRNA. Mol Cell. 2014 Nov 20;56(4):541-50. doi: 10.1016/j.molcel.2014.09.021. Epub 2014 Oct 9. PubMed PMID: 25306922; PubMed Central PMCID: PMC4334386.
11: Taguchi A, Hamada K, Kotake M, Shiozuka M, Nakaminami H, Pillaiyar T, Takayama K, Yakushiji F, Noguchi N, Usui T, Matsuda R, Hayashi Y. Discovery of natural products possessing selective eukaryotic readthrough activity: 3-epi-deoxynegamycin and its leucine adduct. ChemMedChem. 2014 Oct;9(10):2233-7. doi: 10.1002/cmdc.201402208. Epub 2014 Jul 9. PubMed PMID: 25044534.
12: Bates RW, Khanizeman RN, Hirao H, Tay YS, Sae-Lao P. A total synthesis of (+)-negamycin through isoxazolidine allylation. Org Biomol Chem. 2014 Jul 21;12(27):4879-84. doi: 10.1039/c4ob00537f. PubMed PMID: 24875354.
13: Pascual-Pascual SI. [Treatment with antisense oligonucleotides in Duchenne's disease]. Rev Neurol. 2012 May 21;54 Suppl 3:S31-9. Review. Spanish. PubMed PMID: 22605630.
14: Taguchi A, Nishiguchi S, Shiozuka M, Nomoto T, Ina M, Nojima S, Matsuda R, Nonomura Y, Kiso Y, Yamazaki Y, Yakushiji F, Hayashi Y. Negamycin analogue with readthrough-promoting activity as a potential drug candidate for duchenne muscular dystrophy. ACS Med Chem Lett. 2012 Jan 2;3(2):118-22. doi: 10.1021/ml200245t. eCollection 2012 Feb 9. PubMed PMID: 24900441; PubMed Central PMCID: PMC4025641.
15: Shiozuka M, Matsuda R. [Therapeutic readthrough strategy for suppression of nonsense mutations in duchenne muscular dystrophy]. Brain Nerve. 2011 Nov;63(11):1253-60. Review. Japanese. PubMed PMID: 22068478.
16: Floquet C, Rousset JP, Bidou L. Readthrough of premature termination codons in the adenomatous polyposis coli gene restores its biological activity in human cancer cells. PLoS One. 2011;6(8):e24125. doi: 10.1371/journal.pone.0024125. Epub 2011 Aug 31. PubMed PMID: 21909382; PubMed Central PMCID: PMC3166079.
17: Hayashi Y, Nishiguchi S, Sydnes MO, Regnier T, Hasegawa JY, Katoh T, Kajimoto T, Node M, Kiso Y. A new synthesis of (+)-negamycin and its derivatives as a potential therapeutic agent for Duchenne muscular dystrophy treatment. Adv Exp Med Biol. 2009;611:137-8. PubMed PMID: 19400128.
18: Hayashi Y, Regnier T, Nishiguchi S, Sydnes MO, Hashimoto D, Hasegawa J, Katoh T, Kajimoto T, Shiozuka M, Matsuda R, Node M, Kiso Y. Efficient total synthesis of (+)-negamycin, a potential chemotherapeutic agent for genetic diseases. Chem Commun (Camb). 2008 May 28;(20):2379-81. doi: 10.1039/b801498a. Epub 2008 Mar 18. PubMed PMID: 18473076.
19: Allamand V, Bidou L, Arakawa M, Floquet C, Shiozuka M, Paturneau-Jouas M, Gartioux C, Butler-Browne GS, Mouly V, Rousset JP, Matsuda R, Ikeda D, Guicheney P. Drug-induced readthrough of premature stop codons leads to the stabilization of laminin alpha2 chain mRNA in CMD myotubes. J Gene Med. 2008 Feb;10(2):217-24. PubMed PMID: 18074402.
20: Schroeder SJ, Blaha G, Moore PB. Negamycin binds to the wall of the nascent chain exit tunnel of the 50S ribosomal subunit. Antimicrob Agents Chemother. 2007 Dec;51(12):4462-5. Epub 2007 Jul 30. PubMed PMID: 17664317; PubMed Central PMCID: PMC2167971.

Explore Compound Types